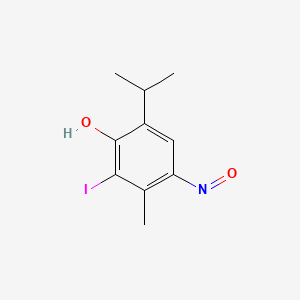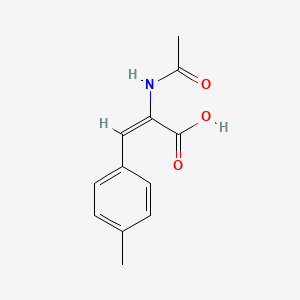![molecular formula C19H13Cl2N3O3S B11044417 N-[(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)methyl]-2-[(7-chloroquinolin-4-yl)sulfanyl]acetamide](/img/structure/B11044417.png)
N-[(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)methyl]-2-[(7-chloroquinolin-4-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-6-YL)METHYL]-2-[(7-CHLORO-4-QUINOLINYL)SULFANYL]ACETAMIDE is a complex organic compound that features a benzoxazole and quinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-6-YL)METHYL]-2-[(7-CHLORO-4-QUINOLINYL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Benzoxazole Moiety: This can be achieved by cyclization of 2-aminophenol with chloroacetic acid under acidic conditions.
Quinoline Derivative Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves coupling the benzoxazole and quinoline derivatives through a nucleophilic substitution reaction, typically using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(5-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-6-YL)METHYL]-2-[(7-CHLORO-4-QUINOLINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(5-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-6-YL)METHYL]-2-[(7-CHLORO-4-QUINOLINYL)SULFANYL]ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors.
Mécanisme D'action
The mechanism of action of N-[(5-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-6-YL)METHYL]-2-[(7-CHLORO-4-QUINOLINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as topoisomerases and kinases.
Pathways Involved: The compound can inhibit the activity of these enzymes, leading to disruption of cellular processes such as DNA replication and cell division.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-[(5-CHLORO-2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-6-YL)METHYL]-2-[(7-CHLORO-4-QUINOLINYL)SULFANYL]ACETAMIDE can be compared with other benzoxazole and quinoline derivatives.
Examples: Compounds like 2-(2-hydroxyphenyl)benzoxazole and 4-chloroquinoline.
Uniqueness
Structural Features: The combination of benzoxazole and quinoline moieties in a single molecule is unique and contributes to its distinct chemical and biological properties.
Biological Activity: Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C19H13Cl2N3O3S |
|---|---|
Poids moléculaire |
434.3 g/mol |
Nom IUPAC |
N-[(5-chloro-2-oxo-3H-1,3-benzoxazol-6-yl)methyl]-2-(7-chloroquinolin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H13Cl2N3O3S/c20-11-1-2-12-14(6-11)22-4-3-17(12)28-9-18(25)23-8-10-5-16-15(7-13(10)21)24-19(26)27-16/h1-7H,8-9H2,(H,23,25)(H,24,26) |
Clé InChI |
ITZZILDQELVQRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2C=C1Cl)SCC(=O)NCC3=CC4=C(C=C3Cl)NC(=O)O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Fluorophenyl)-3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11044338.png)
![1-(cyclopropylmethyl)-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11044340.png)
![N-{7-[(2-fluorophenyl)(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide](/img/structure/B11044355.png)
![6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044375.png)
![methyl 2-amino-4-(4-fluorophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11044377.png)
![N-(2-chlorobenzyl)-3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11044385.png)
![4-[(4-chlorophenyl)carbonyl]-5-(2,4-dichlorophenyl)-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11044388.png)
![6-(3-methyl-1-propyl-1H-pyrazol-5-yl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044395.png)
![Methyl 2,4-dichloro-5-[(2-hydroxyphenyl)(methyl)sulfamoyl]benzoate](/img/structure/B11044396.png)
![3-(5-chloro-2-fluorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044399.png)


![3-(3-Fluorophenyl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044411.png)
![N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11044423.png)
